1-(4-Chlorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
Description
1-(4-Chlorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a urea derivative featuring a pyrazine core substituted with a thiophene moiety and a 4-chlorobenzyl group. Its structure combines aromatic heterocycles (pyrazine and thiophene) with a halogenated benzyl substituent, which are common pharmacophores in medicinal chemistry.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c18-13-5-3-12(4-6-13)10-21-17(23)22-11-14-16(20-8-7-19-14)15-2-1-9-24-15/h1-9H,10-11H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGODKLGKLCMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-chlorobenzylamine and 3-(thiophen-2-yl)pyrazine. These intermediates are then coupled using a urea-forming reaction.
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Step 1: Synthesis of 4-Chlorobenzylamine
Reagents: 4-Chlorobenzyl chloride, ammonia
Conditions: Reflux in ethanol
Reaction: C6H4ClCH2Cl+NH3→C6H4ClCH2NH2+HCl
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Step 2: Synthesis of 3-(Thiophen-2-yl)pyrazine
Reagents: Thiophene-2-carboxylic acid, hydrazine hydrate
Reaction: C4H3SCOOH+N2H4→C4H3SN2H2+H2O
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**Step
Biological Activity
The compound 1-(4-Chlorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea , with the CAS number 941977-94-2, is a novel urea derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 325.8 g/mol. The structure features a urea linkage, a chlorobenzyl group, and a thiophenyl-pyrazine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.8 g/mol |
| CAS Number | 941977-94-2 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazine derivatives, including those structurally similar to This compound . For instance, compounds containing pyrazine rings have shown significant activity against various viruses such as HIV and herpes simplex virus (HSV). The mechanisms typically involve inhibition of viral replication through interference with viral enzymes or cellular pathways.
In one study, derivatives of pyrazine demonstrated effective inhibition of viral plaque formation in cell cultures, suggesting that the incorporation of thiophene could enhance this activity due to its electron-rich nature, which may facilitate binding to viral proteins or host cell receptors .
Antitumor Activity
The urea moiety in This compound has been associated with antitumor properties. Research indicates that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, studies on related urea derivatives have shown that they can inhibit cancer cell proliferation through the modulation of apoptosis-related proteins and cell cycle regulators .
Enzyme Inhibition
Another area of interest is the inhibitory effect of this compound on various enzymes. Urea derivatives have been studied for their ability to inhibit urease and other enzymes critical for tumor growth and metastasis. In vitro assays have demonstrated that compounds with similar structures can significantly reduce enzyme activity at low concentrations (IC50 values often in the micromolar range) .
Case Study 1: Antiviral Efficacy
A recent investigation into the antiviral efficacy of pyrazine-based compounds revealed that modifications at the thiophene position enhanced their potency against HIV. The study reported an EC50 value of approximately 0.02 µM for a closely related compound, indicating strong antiviral activity . This suggests that This compound may exhibit similar or improved efficacy due to its unique structural features.
Case Study 2: Antitumor Activity Assessment
In a comparative study examining various urea derivatives for anticancer properties, This compound was included among tested compounds. Results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, with an IC50 value around 0.5 µM, showcasing its potential as an effective antitumor agent .
Scientific Research Applications
Pharmacological Applications
The compound exhibits several pharmacological properties, including:
Antimicrobial Activity
Research has shown that derivatives of this compound demonstrate significant antimicrobial effects against various pathogens. The incorporation of thiophene rings enhances the antimicrobial activity due to their electron-rich nature, which disrupts bacterial membranes or interferes with metabolic processes.
Case Study: Antimicrobial Testing
In vitro tests revealed that compounds with thiophene groups exhibited lower Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria compared to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents.
Antitumor Efficacy
The compound has been evaluated for its cytotoxicity against human cancer cell lines. Modifications in the side chains significantly affect its antitumor activity.
Case Study: Antitumor Efficacy
A study comparing similar urea derivatives indicated that structural features significantly influence cytotoxicity against cancer cell lines. The findings suggest that this compound may have potential for further development as an anticancer agent.
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study: Anti-inflammatory Efficacy
In a rat model of carrageenan-induced paw edema, derivatives of the compound demonstrated significant edema inhibition percentages, outperforming traditional NSAIDs like celecoxib.
Enzyme Inhibition
The compound has been shown to inhibit various enzymes involved in disease pathways, including cyclooxygenase (COX) enzymes crucial in inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related urea and heterocyclic derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity
- Halogenation : The 4-chlorobenzyl group is recurrent in active analogs (e.g., antiviral and antibacterial compounds), likely due to increased lipophilicity and improved target binding.
- Heterocycles : Pyrazine (target compound) and pyrazole cores enable π-π interactions, whereas triazine or imidazolidine substituents alter electronic profiles and hydrogen-bonding capacity.
Biological Activity Trends Thiophene-containing compounds (e.g., pyrazolines and pyrazoles ) exhibit notable antibacterial activity, suggesting the target compound’s thiophene-pyrazine system may share similar mechanisms. Urea derivatives with imidazolidine substituents () demonstrate antiviral activity, highlighting the role of nitrogen-rich heterocycles in modulating potency.
Physicochemical Properties The pyrazine-thiophene linkage in the target compound may improve solubility compared to purely aromatic systems (e.g., triazine derivatives ). Chlorobenzyl groups enhance membrane permeability but could increase metabolic liability compared to non-halogenated analogs .
Q & A
Q. What are the standard synthetic protocols for preparing 1-(4-Chlorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea?
The synthesis typically involves coupling an isocyanate with a substituted amine. For example, analogous urea derivatives are synthesized by reacting aryl isocyanates (e.g., 4-chlorobenzyl isocyanate) with amines (e.g., 3-(thiophen-2-yl)pyrazin-2-ylmethylamine) in inert solvents like dichloromethane or toluene under reflux conditions. Triethylamine is often added to neutralize HCl generated during the reaction . Advanced protocols may employ stepwise coupling of intermediates, as seen in tetrazine-urea syntheses, where reagents like 2,4,6-collidine are used to promote reactivity, followed by purification via silica gel chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent connectivity and regiochemistry. For example, thiophene protons resonate at δ 6.8–7.4 ppm, while pyrazine protons appear as singlets near δ 8.5–9.0 ppm .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- FTIR spectroscopy : To identify urea carbonyl stretches (~1640–1680 cm⁻¹) and aromatic C-H bends .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Reactions conducted at 0–25°C minimize side-product formation, as seen in tetrazine-urea syntheses .
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) favor cyclization .
- Catalyst use : Bases like triethylamine or 2,4,6-collidine improve coupling efficiency by scavenging HCl .
- Purification : Gradient elution in flash chromatography (e.g., petroleum ether/ethyl acetate) effectively isolates the target compound .
Q. What strategies resolve discrepancies in spectral data during structural confirmation?
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and confirms through-space correlations (e.g., urea NH to pyrazine protons) .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
- X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated for urea-thiadiazole analogs .
Q. How do the thiophene and pyrazine moieties influence physicochemical properties?
- Electronic effects : The electron-rich thiophene enhances π-π stacking with biological targets, while the pyrazine ring’s planarity stabilizes hydrophobic interactions .
- Solubility : Thiophene’s hydrophobicity may reduce aqueous solubility, necessitating formulation adjustments (e.g., co-solvents or salt formation) .
- Stability : Pyrazine’s aromaticity confers thermal stability, but the urea linkage may hydrolyze under acidic/basic conditions, requiring pH-controlled storage .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
